N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride
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Overview
Description
N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of benzo[d][1,3]dioxole, a heterocyclic compound containing a benzene ring fused with a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride typically involves multiple steps. One common method includes the reaction of N-methylbenzo[d][1,3]dioxol-5-amine with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods
For industrial production, the process may be scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce secondary amines .
Scientific Research Applications
N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methylbenzo[d][1,3]dioxol-5-amine
- N-Phenethylbenzo[d][1,3]dioxol-5-amine
- N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine
Uniqueness
N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C16H18ClNO2 |
---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
N-methyl-N-(2-phenylethyl)-1,3-benzodioxol-5-amine;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-17(10-9-13-5-3-2-4-6-13)14-7-8-15-16(11-14)19-12-18-15;/h2-8,11H,9-10,12H2,1H3;1H |
InChI Key |
BTHYYLMOTFYKHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3.Cl |
Origin of Product |
United States |
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